![molecular formula C13H17N3O2 B2965193 1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea CAS No. 899736-46-0](/img/structure/B2965193.png)
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea
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Description
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Electroreductive Intramolecular Coupling
The electroreduction of 1-indolealkanones, which share structural similarities with "1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea," has been studied for its potential in synthesizing trans-cyclized products. This process, explored by Kise et al. (2008), demonstrates the stereospecific formation of five-, six-, and seven-membered rings through electroreductive coupling, offering insights into the synthetic versatility of indole-containing compounds in organic synthesis (Kise, Mano, & Sakurai, 2008).
Synthesis and Antitumor Activities
Another facet of research highlights the synthesis and characterization of compounds structurally related to our compound of interest, focusing on their antitumor activities. Hu et al. (2018) synthesized and evaluated 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, examining its structure through various spectroscopic methods and X-ray diffraction. Their study reveals the compound's potential antitumor activities and provides a framework for understanding its interactions with cellular targets, underscoring the relevance of such molecules in medicinal chemistry research (Hu et al., 2018).
Solvent- and Metal-free Oxidative Esterification
Research on the use of urea derivatives, akin to "1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea," for oxidative esterification processes without the need for solvents or metal catalysts has been conducted by Khosravi et al. (2017). Their work presents urea-2,2-dihydroperoxypropane as a novel oxidant for converting aromatic aldehydes to their corresponding esters under mild conditions, highlighting the compound's utility in green chemistry and organic synthesis (Khosravi, Khalaji, & Naserifar, 2017).
Synthesis of Deuterium-labeled Compounds
The development of deuterium-labeled analogs of compounds related to "1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea" for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis has been explored. This approach, demonstrated by Liang et al. (2020), allows for accurate pharmacokinetic studies, providing a methodological basis for investigating the absorption, distribution, and metabolism of these compounds in biological systems (Liang, Wang, Yan, & Wang, 2020).
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9(8-18-2)15-13(17)16-12-7-14-11-6-4-3-5-10(11)12/h3-7,9,14H,8H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINEBSEGYTQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea |
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